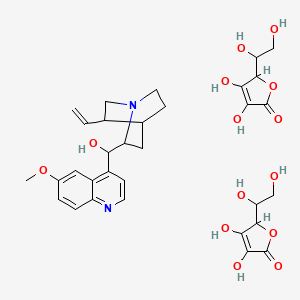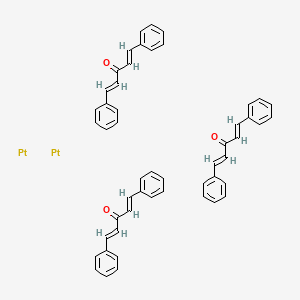
Quinine diascorbate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinine diascorbate is a compound formed by the combination of quinine and ascorbic acid (vitamin C). Quinine is an alkaloid derived from the bark of the cinchona tree, historically used to treat malaria. Ascorbic acid is a vital nutrient known for its antioxidant properties. The combination of these two compounds results in this compound, which is explored for its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinine diascorbate involves the reaction of quinine with ascorbic acid under controlled conditions. Typically, the reaction is carried out in an aqueous medium at a slightly acidic pH to facilitate the formation of the diascorbate salt. The reaction conditions include maintaining a temperature range of 25-30°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where quinine and ascorbic acid are mixed in precise stoichiometric ratios. The reaction is monitored for pH, temperature, and reaction time to ensure high yield and purity of the final product. After the reaction, the product is purified using crystallization or filtration techniques.
Chemical Reactions Analysis
Types of Reactions: Quinine diascorbate undergoes various chemical reactions, including:
Oxidation: The ascorbic acid component can undergo oxidation to dehydroascorbic acid.
Reduction: Quinine can participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: The quinoline ring in quinine can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or atmospheric oxygen can oxidize ascorbic acid.
Reduction: Sodium borohydride or other mild reducing agents can reduce quinine.
Substitution: Electrophilic reagents such as halogens or nitro groups can react with the quinoline ring.
Major Products Formed:
Oxidation: Dehydroascorbic acid.
Reduction: Reduced quinine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Quinine diascorbate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antioxidant properties and its role in cellular metabolism.
Medicine: Investigated for its antimalarial properties and potential use in treating other parasitic infections.
Industry: Utilized in the formulation of health supplements and as a preservative in certain products.
Mechanism of Action
Quinine diascorbate can be compared with other quinine derivatives and ascorbate compounds:
Quinine Sulfate: Another quinine derivative used to treat malaria, but without the antioxidant benefits of ascorbic acid.
Ascorbic Acid: Pure vitamin C, widely used for its antioxidant properties but lacking the antimalarial effects of quinine.
Chloroquine: A synthetic antimalarial drug similar to quinine but with different side effect profiles and resistance patterns.
Uniqueness: this compound is unique due to its dual functionality, combining the antimalarial properties of quinine with the antioxidant benefits of ascorbic acid, potentially offering a synergistic therapeutic effect.
Comparison with Similar Compounds
- Quinine sulfate
- Chloroquine
- Primaquine
- Ascorbic acid
- Dehydroascorbic acid
Properties
CAS No. |
146-40-7 |
|---|---|
Molecular Formula |
C32H40N2O14 |
Molecular Weight |
676.7 g/mol |
IUPAC Name |
2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2.2C6H8O6/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2*7-1-2(8)5-3(9)4(10)6(11)12-5/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*2,5,7-10H,1H2 |
InChI Key |
CJHQUYQRCLIWSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-4-[(pentan-3-yl)amino]benzonitrile](/img/structure/B12092575.png)





![(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine](/img/structure/B12092611.png)
![Benzoic acid, 2-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester](/img/structure/B12092614.png)
![10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B12092621.png)
![Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12092636.png)


![Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]-](/img/structure/B12092659.png)
